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Introduction
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a crucial non-selective

cation channel predominantly located on the membranes of late endosomes and lysosomes.[1]

[2] It plays a vital role in a myriad of cellular processes, including lysosomal signaling,

autophagy, membrane trafficking, and the regulation of lysosomal pH.[1][2][3] Dysfunctional

TRPML1 channels are implicated in several pathologies, most notably the autosomal recessive

lysosomal storage disorder, mucolipidosis type IV (MLIV), and are increasingly considered a

therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]

[4][5]

Direct electrophysiological characterization of TRPML1 in its native lysosomal environment has

been historically challenging due to the small size of these organelles.[6][7] However, the

development of the whole-lysosome patch clamp technique, often coupled with methods to

enlarge lysosomes, has enabled the direct measurement of TRPML1 currents.[1][7] This allows

for a detailed investigation of the channel's biophysical properties, pharmacology, and

regulation within its physiological context. These application notes provide detailed protocols

for the isolation of lysosomes and the subsequent recording of TRPML1 currents using the

whole-lysosome patch clamp technique.
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TRPML1-mediated Ca²⁺ release from lysosomes is a key signaling event that influences

several downstream cellular pathways.
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One major pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase kinase

β (CaMKKβ) and the subsequent activation of the VPS34 autophagic protein complex, leading
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to autophagosome biogenesis.[2][8] Additionally, TRPML1-mediated Ca²⁺ release can activate

the phosphatase calcineurin.[9] Calcineurin then dephosphorylates the Transcription Factor EB

(TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] Dephosphorylated

TFEB translocates to the nucleus, where it promotes the transcription of genes involved in

these processes, creating a positive feedback loop that can upregulate TRPML1 expression.[9]

[10]

Experimental Workflow
The whole-lysosome patch clamp procedure involves several key steps, from cell preparation

to data acquisition.
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Cell Culture
(e.g., HEK293 cells expressing TRPML1)

Lysosome Enlargement
(e.g., Vacuolin-1 incubation for >2h)

Visualize Acidic Organelles
(Optional: Neutral Red incubation)

Mechanical Isolation of Lysosome
(Rupture cell with a glass pipette)

Form Giga-seal on Isolated Lysosome
(with a fresh patch pipette)

Establish Whole-Lysosome Configuration
(Gentle suction to rupture lysosomal membrane)

Record TRPML1 Currents
(Apply voltage protocols and test compounds)

Data Analysis
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Data Presentation
Table 1: Biophysical Properties of TRPML1

Property Description Species Value References

Ion Selectivity

Relative

permeability to

different divalent

cations.

Human

Ba²⁺ > Mn²⁺ >

Fe²⁺ = Ca²⁺ =

Mg²⁺ > Ni²⁺ =

Co²⁺ = Cd²⁺ >

Zn²⁺ >> Cu²⁺

[11]

Ion Selectivity

Relative

permeability to

different cations.

Mouse
Ca²⁺ > K⁺ = Na⁺

> Cs⁺
[11]

Single-Channel

Conductance

Conductance for

specific ions at

negative holding

potentials.

Human

K⁺: 84.3 - 92.4

pSNa⁺: 80.8 -

82.6 pSCa²⁺:

32.5 - 34.4 pS

[11]

Voltage

Dependence

Current-voltage

relationship.
Human/Mouse

Strong inward

rectification.

Activation is

instantaneous at

negative

voltages with no

time-dependent

inactivation.

[11]

Current

Amplitude

Example whole-

lysosome current

at a specific

voltage in the

presence of an

agonist.

Mouse

-333.18 ± 18.83

pA at -200 mV

(with 20 µM ML-

SA1)

[12]

Note: Some properties were characterized using gain-of-function mutations (e.g., V432P) or

plasma membrane-targeted constructs, which are generally accepted to represent the wild-type

channel's pore properties.[11]
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Table 2: Pharmacology of TRPML1
Compound
Type

Compound Action
Concentration/
EC₅₀/IC₅₀

References

Endogenous

Agonist

Phosphatidylinos

itol 3,5-

bisphosphate

(PI(3,5)P₂)

Activation - [10][13]

Synthetic Agonist ML-SA1 Activation 1-20 µM [11]

Synthetic Agonist ML-SA5 Activation EC₅₀ ≈ 285 nM [9]

Endogenous

Modulator
Sphingosine Potentiation - [12]

Inhibitor Sphingomyelin Inhibition 20 µM [11][12]

Inhibitor

Phosphatidylinos

itol 4,5-

bisphosphate

(PI(4,5)P₂)

Inhibition 0.2 µM [11]

Inhibitor Verapamil Inhibition 1 µM [11]

Inhibitor
Lanthanum

(La³⁺)
Inhibition

>80% inhibition

at 100 µM
[11]

Inhibitor Salinomycin Inhibition
IC₅₀ = 3.45 ±

0.62 μM
[14]

Experimental Protocols
Protocol 1: Preparation of Cells and Enlargement of
Lysosomes

Cell Culture: Culture cells (e.g., HEK293 cells stably or transiently expressing a tagged

TRPML1 construct) on glass coverslips in an appropriate growth medium. For inducible

systems, add the inducing agent (e.g., tetracycline) 24-48 hours prior to the experiment.[6][9]
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Lysosome Enlargement: To overcome the small size of lysosomes for patch-clamping,

incubate the cultured cells with 1 µM vacuolin-1 for at least 2 hours (can be extended up to

48 hours depending on the cell type) in the cell culture incubator.[1][6][12][15] This

compound selectively increases the size of endosomes and lysosomes.

Visualization (Optional): To aid in the identification of acidic lysosomes, briefly incubate the

cells with a vital stain like Neutral Red before starting the recording session.[1]

Protocol 2: Whole-Lysosome Patch Clamp Recording
This protocol requires significant experience with manual patch-clamp techniques.[15]

Solution Preparation:

Cytosolic (Pipette) Solution (pH 7.2): 140 mM K-gluconate, 4 mM NaCl, 1 mM EGTA, 2

mM Mg-ATP, 0.39 mM CaCl₂, 10 mM HEPES. The free Ca²⁺ concentration should be

buffered to cytosolic levels (~100-200 nM).

Lysosomal Lumen (Bath) Solution (pH 4.6): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM

MgCl₂, 10 mM MES. The acidic pH mimics the lysosomal lumen.

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipettes

should have a resistance of 3-5 MΩ when filled with the cytosolic solution. Fire-polish the tip

of the pipette to ensure a smooth surface for sealing.[1]

Lysosome Isolation:

Transfer a coverslip with vacuolin-1 treated cells to the recording chamber on the

microscope stage, filled with the lysosomal lumen (bath) solution.

Using a separate, sharp glass pipette (the 'isolation pipette'), carefully approach a cell with

visibly enlarged lysosomes.[6][15]

Mechanically rupture the plasma membrane near an enlarged lysosome to release it into

the bath solution.[1][6] The isolated lysosome should remain intact.

Giga-seal Formation:
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Using the fire-polished recording pipette filled with cytosolic solution, approach the isolated

lysosome.

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and

the lysosomal membrane.

Establishing Whole-Lysosome Configuration:

Apply a brief pulse of gentle suction to rupture the patch of lysosomal membrane within

the pipette tip.[9] This establishes the "whole-lysosome" configuration, where the pipette

solution is continuous with the lysosomal cytosol (which is now the bath solution), and the

bath solution represents the lysosomal lumen.

In this configuration, "inward" currents represent the flow of cations out of the lysosomal

lumen into the cytosol (pipette).[11]

Data Acquisition:

Hold the lysosomal membrane potential at 0 mV.

Apply voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps to record baseline

currents.[9][16]

Apply TRPML1 modulators (agonists or inhibitors) to the bath solution (representing the

cytosolic side of the channel in this configuration if the channel orientation is preserved) or

include them in the pipette solution to assess their effects on TRPML1 currents.

Record and analyze the resulting currents using appropriate patch-clamp software.

Concluding Remarks
The whole-lysosome patch clamp technique is a powerful tool for the direct functional

characterization of TRPML1 and other lysosomal ion channels in their native environment.[1]

[17] While technically demanding, it provides invaluable insights into the channel's biophysical

properties and its modulation by endogenous ligands and pharmacological compounds. The

data generated from these experiments are critical for understanding the physiological roles of

TRPML1 and for the development of novel therapeutics targeting lysosomal dysfunction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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currents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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